3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Overview
Description
3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure One common approach is the Diels-Alder reaction, which forms the bicyclic framework through the cycloaddition of a diene and a dienophile
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be used to modify the double bonds within the bicyclic structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution reactions can be carried out using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation can yield carboxylic acid derivatives like esters or amides.
Reduction can produce saturated derivatives of the compound.
Substitution can result in the formation of various functionalized derivatives.
Scientific Research Applications
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or process being studied.
Comparison with Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with a ketone functional group instead of a carboxylic acid.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Another structural analog with a nitrile group.
Uniqueness: 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its combination of methoxy groups and carboxylic acid functionality, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of 3,4-Dimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid in various scientific fields and its potential applications
Properties
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWCJZOCLQJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372951 | |
Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41234-23-5 | |
Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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